Bicyclo[4.1.0]heptan-7-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[4.1.0]heptan-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7-5-3-1-2-4-6(5)7/h5-7H,1-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJJOXPTDCNLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309236 | |
| Record name | Bicyclo[4.1.0]heptan-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89894-86-0 | |
| Record name | Bicyclo[4.1.0]heptan-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89894-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[4.1.0]heptan-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bicyclo 4.1.0 Heptan 7 Amine and Its Derivatives
Direct Amination Strategies for Bicyclo[4.1.0]heptane Scaffolds
The direct functionalization of C-H bonds represents a highly efficient and atom-economical approach in organic synthesis. However, the direct amination of a pre-existing bicyclo[4.1.0]heptane scaffold to install an amine group at the C7 position is not a widely documented strategy in the current chemical literature. Challenges associated with the selective activation of the C7-H bond in the presence of other C-H bonds within the molecule make this approach synthetically challenging. Research has predominantly focused on the construction of the bicyclo[4.1.0]heptane ring system with the amine functionality or a precursor already in place.
Cyclopropanation-Based Syntheses
Cyclopropanation reactions are a cornerstone for the synthesis of bicyclo[4.1.0]heptane derivatives. These methods involve the formation of the three-membered ring by adding a single carbon atom to a six-membered ring precursor.
Carbene Additions to Cyclohexene (B86901) Derivatives
A prevalent method for the synthesis of the bicyclo[4.1.0]heptane core involves the addition of a carbene or carbenoid to a cyclohexene derivative. This approach allows for the direct installation of the cyclopropane (B1198618) ring. For instance, the reaction of cyclohexene with a carbene source, such as that generated from diazomethane (B1218177) or diiodomethane (B129776) in the presence of a catalyst, can yield the parent bicyclo[4.1.0]heptane (norcarane).
Recent advancements have focused on the use of substituted carbenes to introduce functionality at the C7 position directly. For example, ruthenium-catalyzed tandem addition of diazoalkanes to enynes containing a fluorinated amino acid moiety has been shown to produce fluorinated bicyclo[4.1.0]heptane amino acid derivatives with high stereoselectivity. In this process, an in situ generated alkylidene-ruthenium catalyst facilitates a tandem alkenylation/cyclopropanation pathway, effectively inhibiting the competing ring-closing metathesis reaction.
Furthermore, visible light-induced photoclick reactions of diazoenals with vinyl arenes have emerged as a sustainable method for generating cyclopropane-fused polycycles, including bicyclo[4.1.0]heptane motifs, with excellent yield and diastereoselectivity under aqueous conditions. These reactions proceed through the generation of free enalcarbene intermediates upon irradiation.
A classic approach to dichlorocyclopropanation involves the reaction of cyclohexene with chloroform (B151607) and a strong base, such as sodium hydroxide (B78521), often in the presence of a phase-transfer catalyst. This reaction generates dichlorocarbene (B158193) in situ, which then adds to the double bond of cyclohexene to form 7,7-dichlorobicyclo[4.1.0]heptane. The dichloro-derivative can then be further functionalized.
| Reactants | Catalyst/Reagents | Product | Key Features |
| Cyclohexene, Diazoalkane | Ruthenium complex | Bicyclo[4.1.0]heptane derivative | High stereoselectivity |
| Diazoenal, Vinyl arene | Visible light | Bicyclo[4.1.0]heptane-fused polycycle | Sustainable, aqueous conditions |
| Cyclohexene, Chloroform | Sodium hydroxide, Phase-transfer catalyst | 7,7-Dichlorobicyclo[4.1.0]heptane | In situ carbene generation |
Intramolecular Cyclopropanation Approaches
Intramolecular cyclopropanation reactions provide a powerful means to construct the bicyclo[4.1.0]heptane skeleton with a high degree of stereocontrol. These reactions typically involve a tethered alkene and a carbene precursor within the same molecule.
Gold(I)-catalyzed ring-opening/intramolecular cyclopropanation of 1,6-cyclopropene-enes has been developed as an efficient and diastereoselective route to diversely substituted bicyclo[4.1.0]heptane frameworks. This methodology relies on the generation of a metal carbene intermediate from the cyclopropene, which then undergoes intramolecular addition to the tethered alkene. Similarly, rhodium(II) catalysts can also be employed for this transformation.
Palladium-catalyzed intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides offers a regio- and stereoselective synthesis of 2-styryl-substituted bicyclo[4.1.0]hept-3-enes. The reaction is proposed to proceed through the oxidative addition of the palladium catalyst to the styryl bromide, followed by intramolecular cyclopropanation.
Photochemical approaches have also been utilized for intramolecular cyclopropanation. Visible light-induced [2 + 1]-cycloaddition of nucleophilic siloxy carbenes with tethered olefins affords bicyclo[4.1.0]heptane scaffolds. This catalyst-free method showcases a unique mode of reactivity for nucleophilic carbenes in chemical synthesis.
| Precursor | Catalyst | Product | Key Features |
| 1,6-Cyclopropene-ene | Gold(I) or Rhodium(II) | Substituted bicyclo[4.1.0]heptane | High diastereoselectivity |
| 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione, β-Styryl bromide | Palladium(0) | 2-Styryl-substituted bicyclo[4.1.0]hept-3-ene | Regio- and stereoselective |
| Acyl silane (B1218182) with tethered olefin | Visible light | Oxa- or Aza-bicyclo[4.1.0]heptane | Catalyst-free, high stereospecificity |
Phase-Transfer Catalysis in Cyclopropanation
Phase-transfer catalysis (PTC) is a valuable technique for conducting reactions between reagents in immiscible phases. In the context of bicyclo[4.1.0]heptane synthesis, PTC is particularly effective for dichlorocyclopropanation reactions.
The reaction of cyclohexene with chloroform and aqueous sodium hydroxide, facilitated by a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt, is a well-established method for the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane. The phase-transfer catalyst transports the hydroxide ion into the organic phase, where it reacts with chloroform to generate dichlorocarbene. The highly reactive dichlorocarbene is then trapped by cyclohexene to form the dichlorocyclopropane ring. The use of multisite phase-transfer catalysts has been shown to enhance the reactivity in such systems.
Synthesis via Functional Group Interconversions on Bicyclo[4.1.0]heptane Cores
The synthesis of bicyclo[4.1.0]heptan-7-amine and its derivatives can also be achieved through the chemical modification of a pre-formed bicyclo[4.1.0]heptane ring system bearing a suitable functional group.
Transformation of Bicyclo[4.1.0]heptanone Derivatives
Bicyclo[4.1.0]heptan-2-one is a key intermediate that can be prepared via the Corey-Chaykovsky reaction of 2-cyclohexen-1-one (B156087) with a sulfur ylide, such as that derived from trimethylsulfoxonium (B8643921) iodide. This ketone can then serve as a precursor for the introduction of an amine functionality.
For instance, reductive amination of bicyclo[4.1.0]heptanone derivatives can provide access to the corresponding amines. A study on the synthesis of melanin-concentrating hormone receptor R1 antagonists reported the synthesis of a bicyclo[4.1.0]heptane derivative through the reductive amination of an azido-ketone precursor.
Furthermore, the synthesis of 7-aza-bicyclo[4.1.0]heptan-2-one derivatives has been achieved through a phase-transfer catalyzed amination of α-bromo-α,β-unsaturated ketones with primary aliphatic amines. This reaction proceeds through a sequence of addition, proton transfer, and intramolecular alkylation to form the aziridine (B145994) ring fused to the cyclohexane (B81311) core.
| Starting Material | Reagents | Product | Reaction Type |
| 2-Cyclohexen-1-one | Trimethylsulfoxonium iodide | Bicyclo[4.1.0]heptan-2-one | Corey-Chaykovsky Reaction |
| Azido-bicyclo[4.1.0]heptanone | Reducing agent, Amine | Amino-bicyclo[4.1.0]heptane derivative | Reductive Amination |
| α-Bromo-α,β-unsaturated ketone | Primary amine, Phase-transfer catalyst | 7-Aza-bicyclo[4.1.0]heptan-2-one | Amination/Intramolecular Alkylation |
Reduction and Derivatization Pathways
The synthesis of this compound and its derivatives often involves the transformation of pre-existing functional groups on the bicyclic framework. Reduction of nitrogen-containing functional groups serves as a primary route to the target amine. A notable pathway involves the stereoselective synthesis of a functionalized bicyclo[4.1.0]heptyl azide (B81097) intermediate. acs.orgnih.gov This azide can then be readily reduced to the corresponding primary amine using standard reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. This two-step sequence allows for the introduction of the amine group at a late stage of a synthetic route.
Another significant derivatization pathway involves the ring-opening of related bicyclic aziridines. For instance, 7-azabicyclo[4.1.0]heptane, an isomer of the core structure, can undergo nucleophilic ring-opening. Treatment with amines, in the presence of catalysts like ytterbium triflate, facilitates the opening of the aziridine ring to yield 1,2-diamine derivatives of the cyclohexane scaffold. researchgate.net This methodology highlights how related bicyclic systems can serve as precursors to more complex, functionalized amine derivatives.
| Precursor Functional Group | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Bicyclo[4.1.0]heptyl azide | LiAlH₄ or H₂/Pd-C | This compound | acs.orgnih.gov |
| 7-Azabicyclo[4.1.0]heptane | Amines (e.g., HNMe₂) / Yb(OTf)₃ | trans-1-amino-2-(substituted)aminocyclohexane | researchgate.net |
Stereoselective and Enantioselective Synthesis
The rigid, three-dimensional structure of the bicyclo[4.1.0]heptane framework necessitates precise control over stereochemistry during synthesis. The development of stereoselective and enantioselective methods is crucial for accessing specific isomers, which is often a requirement for biologically active molecules. nih.gov Strategies to achieve this control primarily fall into two categories: diastereoselective approaches, which control the relative stereochemistry between multiple chiral centers, and enantioselective methods that use chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.
Diastereoselective Approaches to this compound Systems
Achieving diastereoselectivity in the synthesis of bicyclo[4.1.0]heptane systems often relies on substrate-controlled reactions where the existing stereochemistry of the starting material directs the stereochemical outcome of subsequent transformations. A powerful strategy involves the use of a bicyclo[4.1.0]heptane alcohol as a starting point. acs.orgnih.gov From this enantiomerically pure precursor, key reactions such as diastereoselective allylic oxidation and hydroboration reactions are employed to install new functional groups with high regio- and stereoselectivity. acs.orgnih.gov This approach was successfully used to construct a pivotal azide intermediate, which is a direct precursor to the amine, ensuring the desired diastereomeric configuration is maintained. acs.orgnih.gov
Palladium-catalyzed intramolecular coupling-cyclization reactions have also been shown to proceed with high diastereoselectivity to form substituted bicyclo[4.1.0]heptene systems. acs.org While this method does not directly yield the amine, it establishes the core bicyclic structure with a specific stereochemical arrangement that can be carried forward through further functional group manipulations.
| Methodology | Key Reaction Step(s) | Outcome | Reference |
|---|---|---|---|
| Substrate-Controlled Synthesis | Allylic Oxidation, Hydroboration | Highly regio- and stereoselective formation of a functionalized bicyclo[4.1.0]heptyl azide. | acs.orgnih.gov |
| Palladium-Catalyzed Cyclization | Intramolecular Coupling-Cyclization | Diastereoselective synthesis of 2-styryl-substituted bicyclo[4.1.0]hept-3-enes. | acs.org |
Chiral Catalyst and Auxiliary-Controlled Syntheses
The use of external chiral sources, such as catalysts or auxiliaries, is a cornerstone of modern asymmetric synthesis. While direct enantioselective synthesis of this compound using this approach is not extensively documented, principles from related systems are highly applicable. For instance, chiral Lewis acid catalysts are effectively used to achieve the enantioselective epoxidation of prochiral cyclohexene derivatives. This strategy produces optically active 7-oxabicyclo[4.1.0]heptanes. The same principle can be extended to asymmetric aziridination reactions, which would yield chiral 7-azabicyclo[4.1.0]heptane, a valuable precursor for enantiomerically pure amine derivatives.
Furthermore, biocatalysis presents a powerful tool for stereoselective synthesis. The protein engineering of enzymes, such as amine transaminases (ATAs), has been successfully applied to the highly selective asymmetric synthesis of other sterically demanding bicyclic amines. rsc.org This approach, which effects the amination of a prochiral ketone, demonstrates the potential of biocatalysts to generate specific exo- or endo-isomers with exceptional selectivity (>99.5%). rsc.org
Transition-Metal-Free and Sustainable Methodologies
In recent years, a significant focus in synthetic chemistry has been the development of sustainable methodologies that avoid the use of toxic and expensive transition metals. nih.gov These "green" chemistry approaches are particularly relevant for the synthesis of scaffolds intended for pharmaceutical use.
A notable advancement is the development of a transition-metal-free, radical-based oxidative cyclopropanation of aza-1,6-enynes. researchgate.netrsc.org This methodology enables the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives through the formation of four bonds in a single step under mild conditions. rsc.org Key advantages of this approach include its operational simplicity, rapid reaction times, and compatibility with a diverse range of functional groups. rsc.org This radical cyclization provides a sustainable and efficient alternative to traditional metal-mediated cyclopropanation reactions for constructing the bicyclo[4.1.0]heptane core. smolecule.com
The use of biocatalysis, as mentioned in the context of stereoselective synthesis, also represents a key sustainable methodology. rsc.org Enzymatic reactions are typically performed in aqueous media under mild temperature and pH conditions, drastically reducing the environmental impact compared to many classical organic synthesis techniques.
Reactivity and Reaction Mechanisms of Bicyclo 4.1.0 Heptan 7 Amine and Its Analogs
Ring Strain Effects on Reactivity
The fusion of a cyclopropane (B1198618) ring to a cyclohexane (B81311) ring in the bicyclo[4.1.0]heptane system results in significant ring strain, which profoundly influences its reactivity. This inherent strain makes the molecule susceptible to reactions that relieve this tension, primarily through the opening of the three-membered ring.
The high degree of ring strain in bicyclo[4.1.0]heptane derivatives facilitates the cleavage of the cyclopropane ring under various conditions. These ring-opening reactions are a hallmark of this class of compounds and can be initiated by electrophiles, nucleophiles, or radical species. For instance, treatment of bicyclo[4.1.0]heptane with hydrogen chloride leads to the cleavage of the cyclopropane ring acs.org.
In the context of bicyclo[4.1.0]heptan-7-amine and its analogs, the presence of substituents can direct the regioselectivity of the ring opening. Donor-acceptor cyclopropanes, for example, are particularly prone to ring-opening reactions, which can be catalyzed by transition metals or mediated by bases snnu.edu.cn. Gold(I)-catalyzed cycloisomerization of certain 1,6-cyclopropene-enes proceeds through a regioselective electrophilic ring opening of the three-membered ring researchgate.net. Similarly, secondary-amine-catalyzed ring openings of meso-cyclopropanecarbaldehydes have been reported thieme-connect.com.
The following table summarizes different approaches to cyclopropane ring opening in bicyclo[4.1.0]heptane systems:
| Reaction Type | Catalyst/Reagent | Outcome |
| Electrophilic Opening | Hydrogen Chloride | Cleavage of cyclopropane ring acs.org |
| Catalytic Opening | Gold(I) | Regioselective ring opening researchgate.net |
| Base-Mediated Fragmentation | Chiral Base | Ring opening with nucleophiles like thiophenols snnu.edu.cnthieme-connect.com |
| Radical Rearrangement | Radical Initiators | Formation of seven-membered rings acs.org |
The stereochemistry of the bicyclo[4.1.0]heptane core plays a crucial role in directing the outcome of its reactions. The fused ring system creates distinct steric environments that can influence the approach of reagents, leading to high levels of regioselectivity and stereoselectivity.
For example, in the synthesis of conformationally locked carbocyclic nucleosides built on a bicyclo[4.1.0]heptane template, the stereocontrolled preparation of the chiral cyclohexane scaffold is a key step. The inherent stereochemistry of the starting material directs subsequent functionalization, such as allylic oxidation and hydroboration reactions, with high diastereoselectivity nih.govacs.org. The regioselectivity of cycloaddition reactions involving bicyclo[4.1.0]heptane derivatives has also been confirmed through detailed spectroscopic analysis nih.govacs.org.
Furthermore, transition-metal-catalyzed and free radical-mediated cyclization reactions have been successfully employed for the precise and stereoselective construction of bicyclo[4.1.0]heptane frameworks researchgate.net. These methods often provide excellent control over the stereochemical outcome of the reaction.
Transformations Involving the Amine Functionality
The primary amine group at the C7 position of this compound is a key site of reactivity, allowing for a variety of chemical transformations.
Deamination of 7-aminobicyclo[4.1.0]heptane has been a subject of study, often leading to the formation of rearranged products due to the inherent strain of the bicyclic system acs.org. The generation of a carbocation at the C7 position upon deamination can trigger skeletal rearrangements, including ring expansion or contraction, as the molecule seeks to relieve strain. The decomposition of bicyclo[4.1.0]heptan-7-diazonium ions, formed from the corresponding amine, has been investigated to understand these rearrangement pathways acs.org.
The amine group in this compound exhibits typical nucleophilic character, allowing it to react with a variety of electrophiles. This reactivity is fundamental to the derivatization of the parent amine. For instance, the amino group can participate in nucleophilic substitution reactions, enabling the introduction of various substituents smolecule.com.
A common strategy involves the protection of the amine functionality, for example, with a tert-butoxycarbonyl (Boc) group, to modulate its reactivity and allow for selective transformations at other parts of the molecule. The Boc-protected amine can then be deprotected under acidic conditions to regenerate the free amine for further reactions smolecule.com.
The nucleophilic nature of the amine is also exploited in the synthesis of more complex molecules. For example, the reaction of 7-azabicyclo[4.1.0]heptane, an analog of this compound where the C7 carbon is replaced by nitrogen, with various nucleophiles leads to ring-opening and the formation of functionalized cyclohexylamines researchgate.net.
Electrophilic and Nucleophilic Additions/Substitutions on the Bicyclic Core
The bicyclo[4.1.0]heptane framework itself can undergo electrophilic and nucleophilic reactions, although these are often coupled with the ring-opening of the strained cyclopropane.
Electrophilic additions to the bicyclic core are exemplified by the reaction of dichlorocarbene (B158193) with cyclohexene (B86901) to form 7,7-dichlorobicyclo[4.1.0]heptane. This reaction proceeds via a [2+1] cycloaddition mechanism . The resulting gem-dichloro derivative can then undergo nucleophilic substitution reactions, where the chlorine atoms are displaced by various nucleophiles .
Nucleophilic attack on the bicyclic system is often directed at the carbon atoms of the cyclopropane ring, especially when activated by electron-withdrawing groups. In the case of 7-oxabicyclo[4.1.0]heptane systems, nucleophilic attack typically occurs at the epoxide carbons, leading to ring opening . While direct nucleophilic substitution at the C7 position of the parent carbocycle is less common without a suitable leaving group, derivatization at this position can introduce functionalities that are susceptible to such reactions.
Rearrangement Reactions and Isomerization Pathways
The inherent ring strain of the bicyclo[4.1.0]heptane skeleton makes it susceptible to various rearrangement and isomerization reactions, which are often triggered by thermal, photochemical, or chemical means. These reactions typically involve the cleavage of one or more bonds of the cyclopropane ring, leading to the formation of less strained monocyclic or different bicyclic systems. The nature of the substituent at the C7 position plays a crucial role in directing the course of these transformations.
One of the most relevant transformations for this compound is the deamination reaction, which generates a highly reactive carbocationic intermediate at the C7 position. Studies on the deamination of 7-aminobicyclo[4.1.0]heptane have shown that the resulting carbocation can undergo complex rearrangements to yield a variety of products. acs.org Similarly, the thermal decomposition of related C7-substituted analogs, such as exo-7-azidobicyclo[4.1.0]heptane, provides insight into potential rearrangement pathways. The thermolysis of this azide (B81097) leads to the formation of 2-azabicyclo[4.2.0]oct-2-ene, a product of ring expansion. mst.edu
Rearrangements can also be initiated at other positions of the bicyclic framework. For instance, solvolysis reactions of cis-2-(4-nitrophenoxy)bicyclo[4.1.0]heptane generate a non-classical bicyclobutenium ion. scholaris.ca This intermediate can be trapped by nucleophiles or undergo rearrangement to yield cycloheptene derivatives, demonstrating a pathway for ring expansion. scholaris.ca
The type of rearrangement is also highly dependent on the reaction conditions and the specific substituents present. Analogs like 7,7-dichlorobicyclo[4.1.0]heptane undergo skeletal reorganization to form a bicyclo[3.2.0]heptane ring system, which involves a ring contraction of the cyclohexyl part and an expansion of the cyclopropyl part, likely proceeding through a carbene intermediate. Computational studies on related systems, such as tricyclo[4.1.0.0(2,7)]heptane, indicate that thermal isomerizations can proceed through intermediates like (E,Z)-1,3-cycloheptadiene to eventually form bicyclo[3.2.0]hept-6-ene. nih.govthieme-connect.de
Below is a table summarizing key rearrangement reactions of Bicyclo[4.1.0]heptane analogs.
| Starting Material | Conditions | Major Product(s) | Reaction Type |
| exo-7-Azidobicyclo[4.1.0]heptane | Thermolysis | 2-Azabicyclo[4.2.0]oct-2-ene | Ring Expansion |
| cis-2-(4-Nitrophenoxy)bicyclo[4.1.0]heptane | Solvolysis in Trifluoroethanol | 4-(2,2,2-Trifluoroethoxy)cycloheptene | Ring Expansion |
| 7,7-Dichlorobicyclo[4.1.0]heptane | Thermal/Chemical | Bicyclo[3.2.0]heptane derivatives | Skeletal Reorganization |
| Tricyclo[4.1.0.0(2,7)]heptane | Thermal (gas-phase, 300-320 °C) | Bicyclo[3.2.0]hept-6-ene | Valence Isomerization |
Photochemical reactions also provide pathways for isomerization. For example, bicyclo[2.2.2]oct-5-en-2-ones can be photolytically decarbonylated to stereoselectively yield bicyclo[4.1.0]hept-2-enes (trinorcarenes). rsc.org
Radical Chemistry of Bicyclo[4.1.0]heptane Derivatives
The chemistry of bicyclo[4.1.0]heptane derivatives also includes a variety of radical-mediated reactions. researchgate.netnih.gov These reactions can be used for the construction of the bicyclic framework or for its subsequent functionalization and rearrangement.
A notable synthetic application of radical chemistry is the oxidative cyclopropanation of aza-1,6-enynes. A transition-metal-free methodology using iodine and TBHP (tert-butyl hydroperoxide) allows for the synthesis of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. rsc.orgrsc.orgresearchgate.net The proposed mechanism involves the generation of a hydroxyl radical which initiates a cascade cyclization. rsc.org
Once formed, the bicyclo[4.1.0]heptane skeleton can undergo reactions involving radical intermediates. For example, studies on the hydroxylation of norcarane (B1199111) (the parent bicyclo[4.1.0]heptane) by cytochrome P450 and soluble methane monooxygenase (sMMO) enzymes have suggested the involvement of radical intermediates. researchgate.net The formation of rearrangement products such as (2-cyclohexenyl)methanol alongside expected hydroxylation products points towards a complex reaction pathway that may involve a discrete radical intermediate. researchgate.net
The site of radical formation on the bicycloalkane is influenced by the nature of the radical abstracting the hydrogen. For instance, while t-butoxyl radicals abstract a hydrogen from the C2 position of the related bicyclo[2.1.1]hexane, more selective radicals like bis(trimethylsilyl)aminyl can abstract the bridgehead methine hydrogen. rsc.org This selectivity is an important consideration for predicting the outcomes of radical reactions on bicyclo[4.1.0]heptane derivatives.
Recent research has also explored the reaction of boron atoms with cyclohexene, which leads to the formation of a 1-boratricyclo[4.1.0.02,7]heptane radical. nih.gov This species is notable for possessing a delocalized four-center-one-electron (4c-1e) bond and can undergo further rearrangement upon UV irradiation to yield a 1-cyclohexen-1-yl-borane radical. nih.gov This highlights the potential for C-H and C-C bond cleavage in cycloolefins mediated by radical processes.
The table below summarizes findings from selected studies on the radical chemistry of bicyclo[4.1.0]heptane and related structures.
| Substrate | Reagents/Conditions | Key Intermediate/Process | Products/Outcome |
| Aza-1,6-enynes | I₂, TBHP | Hydroxyl radical initiated cascade | Azabicyclo[4.1.0]heptane-2,4,5-triones |
| Norcarane (Bicyclo[4.1.0]heptane) | P450/sMMO enzymes | Putative radical intermediate | 3-Norcaranols, (2-cyclohexenyl)methanol |
| Cyclohexene | Boron atoms, UV irradiation | 1-Boratricyclo[4.1.0.02,7]heptane radical | 1-Cyclohexen-1-yl-borane radical |
Advanced Structural and Conformational Analysis of Bicyclo 4.1.0 Heptan 7 Amine Structures
Spectroscopic Methods for Stereochemical Assignment
Spectroscopic techniques are paramount in defining the relative and absolute stereochemistry of bicyclo[4.1.0]heptan-7-amine. These methods provide detailed insights into the spatial arrangement of atoms, which is crucial for understanding the molecule's properties and reactivity.
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that allows for the determination of the spatial proximity of atoms within a molecule. The NOE effect arises from the through-space dipolar coupling between nuclear spins. For this compound, NOE experiments are instrumental in assigning the stereochemistry of the amino group at the C7 position as either endo (cis to the larger ring) or exo (trans to the larger ring).
In a hypothetical NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on an exo-Bicyclo[4.1.0]heptan-7-amine derivative, irradiation of the C7 proton would be expected to show NOE correlations to the protons on the exterior of the cyclohexane (B81311) ring. Conversely, for an endo isomer, NOE correlations would be observed with the interior, or axial, protons of the cyclohexane ring. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei, providing quantitative information on internuclear distances.
Interactive Table: Hypothetical NOE Correlations for Stereochemical Assignment of this compound
| Irradiated Proton | Observed NOE Correlation with Proton at | Implied Stereochemistry |
| H7 (amine methine) | H1, H6 (bridgehead) | - |
| H7 (amine methine) | H2ax, H5ax (axial) | endo |
| H7 (amine methine) | H2eq, H5eq (equatorial) | exo |
| NH2 | H7 | - |
Note: This table is illustrative and based on theoretical principles of NOE spectroscopy.
X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. This technique involves diffracting X-rays through a crystal and analyzing the resulting diffraction pattern to build a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of all atoms, including bond lengths, bond angles, and the absolute stereochemistry at each chiral center.
Interactive Table: Representative Crystallographic Data for a Bicyclo[4.1.0]heptane Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.54 |
| b (Å) | 10.21 |
| c (Å) | 12.67 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1102.5 |
| Z | 4 |
Note: This table contains representative data for a hypothetical bicyclo[4.1.0]heptane derivative and does not represent experimentally determined values for this compound.
Gas-Phase Electron Diffraction Studies
Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gaseous state, free from intermolecular forces present in the solid state. This method involves scattering a beam of high-energy electrons off the molecules and analyzing the resulting diffraction pattern. The analysis of this pattern provides information about the bond lengths, bond angles, and torsional angles within the molecule.
For the bicyclo[4.1.0]heptane system, GED studies, often in conjunction with quantum chemical calculations, can provide precise geometric parameters for the bicyclic framework. These studies can reveal the degree of puckering in the cyclohexane ring and the geometry of the fused cyclopropane (B1198618) ring. While specific GED data for this compound is limited, data from related bicyclo[4.1.0]heptane derivatives provide valuable insights into the structural parameters of the core scaffold.
Interactive Table: Typical Structural Parameters of the Bicyclo[4.1.0]heptane Framework from GED and Computational Studies
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C1-C6 | ~1.51 |
| C1-C7 | ~1.52 |
| C-C (cyclohexane) | ~1.54 |
| C-H | ~1.10 |
| ∠C1-C7-C6 | ~60 |
| ∠C1-C2-C3 | ~112 |
Note: These values are approximate and can vary depending on the specific substituents on the bicyclo[4.1.0]heptane ring.
Conformational Dynamics and Energetics of Bicyclo[4.1.0]heptane Systems
The bicyclo[4.1.0]heptane ring system is conformationally constrained due to the fusion of the rigid cyclopropane ring to the flexible cyclohexane ring. Unlike cyclohexane, which predominantly adopts a chair conformation, the bicyclo[4.1.0]heptane system favors a "boat" or "cis" conformation for the six-membered ring. quora.comechemi.com This preference arises because a chair conformation would introduce significant torsional strain. quora.comechemi.com
The cis-fused isomer of bicyclo[4.1.0]heptane is found to be more stable than the highly strained trans-fused isomer. quora.com The cyclohexane ring in the cis-isomer can exist in several conformations, including boat and twist-boat forms, which are close in energy. The presence of a substituent at the C7 position, such as the amine group in this compound, can further influence the conformational equilibrium and the energy barrier to ring inversion. Computational studies are often employed to calculate the relative energies of these different conformations and to map the potential energy surface of the molecule.
Interactive Table: Relative Conformational Energies of Bicyclo[4.1.0]heptane
| Conformation | Relative Energy (kcal/mol) | Key Features |
| Boat | 0 (Reference) | Minimized torsional strain |
| Twist-Boat | ~0.5 - 1.5 | Slightly higher in energy than the boat |
| Chair | > 5.0 | High torsional strain due to ring fusion |
| Trans-fused | Significantly higher | High ring strain |
Note: The energy values are estimates based on computational studies of the parent bicyclo[4.1.0]heptane system.
Applications of Bicyclo 4.1.0 Heptan 7 Amine and Its Scaffolds in Organic Synthesis
As Chiral Building Blocks in Complex Molecule Synthesis
The inherent rigidity and well-defined stereochemistry of the bicyclo[4.1.0]heptane scaffold make it an exceptional chiral building block for the synthesis of complex molecules. researchgate.net Its defined spatial arrangement allows for precise control over the orientation of substituents, which is critical in the development of enantiomerically pure pharmaceuticals and natural products. researchgate.net
Researchers have successfully utilized this framework to construct a variety of intricate molecular targets. A notable application is in the synthesis of melanin-concentrating hormone receptor (MCHR1) antagonists, which are investigated for potential therapeutic uses. researchgate.net The bicyclic core serves as a rigid scaffold to orient the necessary pharmacophores in the correct three-dimensional space for optimal receptor binding. Furthermore, the enantioselective synthesis of natural products, such as (–)-car-3-ene-2,5-dione, has been accomplished through the catalytic desymmetrization of a meso-bicyclo[4.1.0]heptane derivative, demonstrating the scaffold's utility in accessing chiral natural structures. thieme-connect.com
Another significant area is the synthesis of carbocyclic nucleoside analogues. By using a functionalized bicyclo[4.1.0]heptane template, scientists have developed new families of enantiomerically pure nucleosides with potential antiviral activities. nih.gov In these molecules, the bicyclic system acts as a rigid sugar mimic, locking the molecule into a specific conformation to facilitate interaction with biological targets. nih.gov
| Target Molecule Class | Bicyclo[4.1.0]heptane Scaffold Role | Key Synthetic Strategy | Reference |
| MCHR1 Antagonists | Rigid core for pharmacophore orientation | Cyclopropanation and ring-opening strategies | researchgate.net |
| (–)-car-3-ene-2,5-dione | Chiral precursor | Catalytic enantioselective desymmetrization | thieme-connect.com |
| Carbocyclic Nucleosides | Enantiomerically pure sugar mimic | Asymmetric synthesis from a bicyclic alcohol | nih.gov |
Precursors for Annulated Heterocyclic Systems
The bicyclo[4.1.0]heptane skeleton is a valuable precursor for the construction of annulated (fused) heterocyclic systems. The strain inherent in the three-membered cyclopropane (B1198618) ring, combined with the reactivity of substituents like the C-7 amine, facilitates ring-opening and ring-expansion reactions to generate novel heterocyclic frameworks.
For instance, a bicyclo[4.1.0]heptyl azide (B81097) intermediate, a close synthetic relative of the corresponding amine, has been used as a key component in cycloaddition reactions to assemble substituted 1,2,3-triazoles. nih.gov This approach effectively fuses a heterocyclic ring onto the carbocyclic framework, leading to complex hybrid molecules. Additionally, synthetic methodologies have been developed where oxa-bicyclo[4.1.0]heptane derivatives undergo ring expansion with reagents like hydrazine, providing access to valuable and larger heterocyclic structures. scispace.com Gold(I)-catalyzed cycloisomerization reactions of substrates containing the bicyclo[4.1.0]heptane core have also been shown to produce 3-oxa- and 3-azabicyclo[4.1.0]heptanes, further demonstrating the scaffold's role in heterocyclic synthesis. researchgate.net
Role in the Construction of Conformationally Constrained Frameworks
A primary advantage of the bicyclo[4.1.0]heptane scaffold is its ability to impart conformational rigidity upon a molecule. acs.org The fusion of the cyclopropane and cyclohexane (B81311) rings severely restricts the conformational flexibility of the six-membered ring, locking it into a defined shape. This property is highly sought after in medicinal chemistry and drug design, where precise control over a molecule's shape is essential for selective binding to biological targets such as enzymes and receptors. researchgate.netscispace.com
This principle is exemplified in the design of carbocyclic nucleoside analogues where the bicyclo[4.1.0]heptane unit serves as a "conformationally locked" replacement for the flexible sugar moiety found in natural nucleosides. nih.gov This rigidity can enhance binding affinity and biological activity. Similarly, the development of potent MCHR1 antagonists relies on the bicyclic framework to maintain the bioactive conformation necessary for interacting with the receptor. researchgate.net The use of bicyclo[3.1.0]hexane scaffolds, a related system, as conformationally restricted analogues of sugar rings further underscores the importance of this structural strategy in mimicking biological molecules. researchgate.net
| Application Area | Purpose of Conformational Constraint | Resulting Molecule Type | Reference |
| Antiviral Agents | To mimic the bioactive shape of natural nucleosides | Carbocyclic Nucleoside Analogues | nih.gov |
| Receptor Antagonists | To ensure optimal orientation for receptor binding | MCHR1 Antagonists | researchgate.net |
| Chemical Biology | To create rigid mimics of carbohydrate rings | Pseudosugar Patterns | researchgate.net |
Utility in Developing Novel Synthetic Methodologies
The unique reactivity of the bicyclo[4.1.0]heptane system and its precursors has made it a valuable platform for the development of novel synthetic methodologies. Chemists have leveraged this scaffold to explore and showcase new catalytic processes and reaction pathways.
One such advancement is the palladium-catalyzed intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides. acs.org This method provides a regio- and stereoselective route to 2-styryl-substituted bicyclo[4.1.0]hept-3-enes, demonstrating a new way to construct this valuable framework. acs.org
Furthermore, innovative photochemical approaches have been developed. A visible light-induced [2+1]-cycloaddition of tethered olefins with singlet nucleophilic carbenes allows for the creation of bicyclo[4.1.0]heptane scaffolds without the need for external catalysts or additives. scispace.com This highlights a more sustainable and efficient method for synthesizing these structures. The development of various cyclization strategies, including those mediated by transition metals and organic catalysts, underscores the ongoing innovation in the synthesis of bicyclo[4.1.0]heptane frameworks. researchgate.netnih.gov
Design of Pseudosugar Patterns and Carbohydrate Mimetics for Chemical Research
The bicyclo[4.1.0]heptane scaffold has emerged as a "perspective novel pseudosugar pattern" for creating carbohydrate mimetics. researchgate.net In chemical biology, pseudosugars (or carba-sugars) are mimics of natural carbohydrates where the endocyclic oxygen atom is replaced by a methylene (B1212753) (-CH2-) group. acs.org These analogues are crucial tools for studying carbohydrate-processing enzymes and can act as potent inhibitors due to their increased stability against enzymatic hydrolysis.
The rigid bicyclo[4.1.0]heptane framework serves as an effective mimic of the furanose ring found in many natural nucleosides. researchgate.net This has been exploited in the design of carbocyclic nucleoside analogues as potential anti-herpes simplex virus (HSV) agents. nih.gov A highly diastereoselective Simmons-Smith cyclopropanation reaction has been used to create a bicyclic carba-glucosamine mimic, demonstrating a direct route to these complex sugar analogues. acs.org These synthetic carbohydrate mimics are invaluable for probing biological systems and for the development of new therapeutic agents. researchgate.net
Future Directions and Emerging Research Avenues in Bicyclo 4.1.0 Heptan 7 Amine Chemistry
Development of Novel Catalytic Systems for Enhanced Stereocontrol
The precise control of stereochemistry is paramount in the synthesis of complex molecules for applications in pharmaceuticals and materials science. For bicyclo[4.1.0]heptan-7-amine and its derivatives, which can possess multiple chiral centers, the development of novel catalytic systems to achieve high levels of stereocontrol is a major focus of ongoing research.
Organocatalysis: A significant advancement in this area is the use of chiral organocatalysts. For instance, dihydroquinine-derived bifunctional tertiary aminosquaramides have been successfully employed in the enantioselective desymmetrization of meso-bicyclo[4.1.0]heptane derivatives. smolecule.comchemrxiv.org This strategy involves the selective reaction of one of two enantiotopic functional groups in a prochiral starting material to introduce chirality with high precision. In one notable study, the formal C(sp²)-H alkylation of a meso-cyclopropane-fused cyclohexene-1,4-dione using a nitroalkane as the alkylating agent, catalyzed by a dihydroquinine-derived aminosquaramide, yielded the desired product with an enantiomeric ratio of up to 97:3. smolecule.com This ring-retentive desymmetrization is a powerful tool for accessing enantioenriched bicyclo[4.1.0]heptane cores. chemrxiv.org
Transition-Metal Catalysis: Transition-metal catalysts continue to be instrumental in forging stereoselective pathways to bicyclo[4.1.0]heptane derivatives. Palladium-catalyzed intramolecular coupling and cyclization reactions have been shown to proceed in a regio- and stereoselective manner. google.com Furthermore, gold- and iridium-based catalysts are being explored for asymmetric cycloisomerization reactions of 1,6-enynes to construct chiral bicyclo[4.1.0]heptene frameworks. nih.govacs.org In the case of gold-catalyzed cycloisomerization, enantiomeric excesses of up to 99% have been achieved for oxygen-tethered 1,6-enynes, demonstrating the high potential for stereocontrol. acs.org The development of new chiral ligands for these metals is a key area of research to further enhance selectivity and broaden the substrate scope to include nitrogen-containing systems more directly related to this compound.
| Catalyst Type | Reaction | Key Features | Reference |
| Dihydroquinine-derived aminosquaramide | Enantioselective C(sp²)-H alkylation | High enantioselectivity (up to 97:3 er), Ring-retentive desymmetrization | smolecule.com |
| Palladium complexes | Intramolecular coupling-cyclization | Regio- and stereoselective | google.com |
| Chiral Gold(I) complexes | Asymmetric cycloisomerization of 1,6-enynes | High enantioselectivity (up to 99% ee) | acs.org |
| Iridium(I) complexes with chiral counterions | Asymmetric carbocyclization of 1,6-enynes | Enantiomeric excesses up to 93% | nih.gov |
Exploration of Unconventional Reactivity Modes
The inherent strain of the cyclopropane (B1198618) ring and the presence of the reactive amine functionality in this compound open the door to a variety of unconventional reactivity modes that are ripe for exploration.
Ring-Opening Reactions: Analogous to the well-studied ring-opening of 7-oxabicyclo[4.1.0]heptanes (cyclohexene oxides), the aziridine (B145994) ring of this compound derivatives is susceptible to nucleophilic attack. acs.org This can lead to the formation of functionalized cyclohexane (B81311) derivatives with defined stereochemistry. Research on strained aziridine-fused lactams, such as 1-azabicyclo[4.1.0]heptan-2-one, has shown that these systems react with amines and other nucleophiles at the lactam carbonyl group, resulting in ring-opened products. chemrxiv.org The regioselective ring-opening of the aziridine at C-7 by various nucleophiles presents a powerful strategy for synthesizing trans-2,6-disubstituted piperidines. chemrxiv.org
Cycloaddition Reactions: The functionalization of the bicyclo[4.1.0]heptane core allows for its participation in cycloaddition reactions. For example, a bicyclo[4.1.0]heptyl azide (B81097) intermediate has been utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to assemble 1,2,3-triazole-containing nucleoside analogues. smolecule.com This demonstrates the potential of using this compound derivatives as scaffolds for constructing more complex molecular architectures through modular cycloaddition strategies.
Radical and Photoredox-Catalyzed Reactions: The application of radical-mediated and photoredox-catalyzed reactions to bicyclo[4.1.0]heptane systems is a burgeoning area of research. researchgate.net Visible light photoredox catalysis, in particular, has emerged as a powerful tool for the generation of amine radical cations from simple amines, which can then undergo a variety of transformations. mdpi.com While specific applications to this compound are still emerging, the general principles suggest that this approach could enable novel C-H functionalization and coupling reactions, expanding the synthetic utility of this scaffold.
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic routes for this compound derivatives from traditional batch processes to continuous flow and automated platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing.
Flow Chemistry for Cyclopropanation: Continuous-flow synthesis has been shown to be a highly effective method for the construction of cyclopropane rings. acs.org The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by flow reactors can lead to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. A notable example is the two-step continuous-flow synthesis of 1,1-cyclopropane aminoketones, which involves a photocyclization followed by a reaction with amines. smolecule.comgoogle.com This approach significantly reduces reaction times from hours in batch to minutes in flow and allows for the rapid generation of a library of cyclopropylamines. google.com
Automated Synthesis Platforms: High-throughput automated synthesis platforms are being increasingly utilized to accelerate the discovery and optimization of new molecules. researchgate.net These systems can perform a large number of reactions in parallel, enabling the rapid exploration of a wide chemical space. While direct application to this compound is in its early stages, the successful automated synthesis of other complex bicyclic amines, such as bicyclo[1.1.1]pentylamines, demonstrates the feasibility of this approach. researchgate.net The integration of automated synthesis with machine learning algorithms for reaction optimization is a particularly promising avenue for the efficient development of novel this compound derivatives.
Advanced Computational Modeling for De Novo Design of this compound Derivatives
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science, enabling the de novo design of molecules with desired properties and the prediction of their behavior.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are being used to investigate the electronic structure, stability, and reactivity of bicyclo[4.1.0]heptane systems. acs.org These calculations can provide insights into reaction mechanisms, predict the stereochemical outcome of reactions, and guide the design of new catalysts. For instance, computational studies have been used to explore the diastereoselectivities in the oxygenation of bicyclo[4.1.0]heptane derivatives.
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of bicyclo[4.1.0]heptane derivatives over time. acs.org This can be particularly useful for understanding how these molecules interact with biological targets, such as proteins, or how they self-assemble in materials.
In Silico Design and Screening: The combination of computational modeling with high-throughput virtual screening is a powerful strategy for identifying promising new derivatives of this compound for specific applications. Ligand-based and structure-based in silico methods can be used to design and evaluate virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. This approach has the potential to significantly accelerate the discovery of new bioactive molecules based on the bicyclo[4.1.0]heptane scaffold.
Expanding the Chemical Space of Bicyclo[4.1.0]heptane Derivatives for Materials Science
While much of the focus on bicyclo[4.1.0]heptane derivatives has been in the context of medicinal chemistry, their unique structural and chemical properties also make them attractive candidates for applications in materials science.
Polymers and Monomers: The strained bicyclic framework of these compounds can be exploited in polymerization reactions. For example, bicyclo[4.1.0]heptane has been mentioned in the context of cationic polymerization. google.com Furthermore, the related compound, bicyclo[4.1.0]heptan-2-one, is being investigated for the creation of polymers with unique thermal and mechanical properties. smolecule.com The copolymerization of 7-methylenebicyclo[4.1.0]heptane with carbon monoxide initiated by optically active palladium complexes has also been reported, leading to the synthesis of chiral polymers. The introduction of the amine functionality in this compound provides a handle for further functionalization and could lead to the development of novel polymers with interesting properties, such as altered solubility, thermal stability, or the ability to coordinate with metals.
Liquid Crystals: The rigid and well-defined three-dimensional structure of the bicyclo[4.1.0]heptane core is a desirable feature for the design of liquid crystalline materials. Research into bicyclo[4.1.0]heptane-2-one has suggested its potential in the development of liquid crystals. smolecule.com By strategically functionalizing the this compound scaffold with mesogenic groups, it may be possible to create new classes of liquid crystals with unique phase behavior and electro-optical properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for bicyclo[4.1.0]heptan-7-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves ring-opening of strained bicyclic precursors (e.g., 7-oxabicyclo[4.1.0]heptane) via amination. For example, ammonia or amine nucleophiles can attack the electrophilic bridgehead carbon under controlled pH and temperature. Catalytic hydrogenation or metal-mediated strategies may also be employed. Key factors include solvent polarity (e.g., THF vs. DMF), reaction time, and stoichiometry of reagents . Validate protocols using spectral data (NMR, IR) from trusted sources like NIST Chemistry WebBook .
Q. How can researchers characterize the structural and electronic properties of this compound experimentally?
- Methodological Answer :
- Spectral Analysis : Compare experimental H/C-NMR chemical shifts with computational predictions (DFT calculations) to confirm regiochemistry. NIST provides reference data for related bicyclic amines .
- X-ray Crystallography : Resolve spatial conformation, especially the puckering of the cycloheptane ring and amine orientation. Prior studies on norcarane derivatives (e.g., bicyclo[4.1.0]heptane) highlight strain-induced bond angle deviations .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Use TGA/DSC to monitor decomposition temperatures.
- Acid/Base Stability : Expose the compound to buffered solutions (pH 1–13) and track degradation via HPLC. Strain in the bicyclic system may increase susceptibility to ring-opening in acidic media .
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map the molecule’s electrostatic potential surface. Identify electron-deficient regions (e.g., bridgehead carbons) prone to nucleophilic attack. Compare activation energies for different leaving groups. Validate models with experimental kinetic data from analogous systems (e.g., norcarane derivatives) .
Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodological Answer :
- Critical Literature Review : Use SciFinder to filter studies by reaction conditions (solvent, catalyst, temperature). Cross-reference patents and peer-reviewed articles to identify outliers .
- Reproducibility Testing : Replicate high-yield protocols with rigorous control of moisture/oxygen levels (Schlenk techniques). Quantify byproducts via GC-MS to diagnose competing pathways .
Q. How does steric strain in this compound influence its enantioselective synthesis?
- Methodological Answer : Design chiral catalysts (e.g., Pd/BINAP complexes) to exploit the molecule’s rigid geometry. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Compare transition-state models (molecular mechanics) to optimize stereochemical outcomes. Prior work on oxabicyclo systems demonstrates strain-enhanced stereoselectivity .
Q. What experimental and theoretical approaches validate the proposed mechanisms for this compound’s ring-opening reactions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Substitute H with H at bridgehead positions to probe rate-determining steps.
- Trapping Intermediates : Use in-situ IR or NMR to detect carbocation or zwitterionic intermediates.
- Computational Dynamics : Simulate reaction trajectories (e.g., Car-Parrinello MD) to visualize transition states .
Methodological Resources
- Literature Retrieval : Use SciFinder to locate primary sources on synthesis and applications. Filter results by "preparation" and "reaction" categories for protocol optimization .
- Data Validation : Cross-check spectral libraries (NIST) and crystallographic databases (CCDC) to confirm structural assignments .
- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
